molecular formula C29H28O8 B13036590 SchisanlignoneE

SchisanlignoneE

Cat. No.: B13036590
M. Wt: 504.5 g/mol
InChI Key: AYPIMRFCRUFXCP-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schisanlignone E is a lignan compound, a class of organic polymers commonly found in plants, particularly in the Schisandra genus. Lignans are characterized by their dimeric structures derived from phenylpropanoid units. Lignans like Schisanlignone E often exhibit complex stereochemistry and functional group variations, influencing their solubility, bioavailability, and pharmacological effects.

Properties

Molecular Formula

C29H28O8

Molecular Weight

504.5 g/mol

IUPAC Name

[(9R,10R)-4,5,19-trimethoxy-9,10-dimethyl-11-oxo-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] benzoate

InChI

InChI=1S/C29H28O8/c1-15-11-18-12-20(32-3)25(33-4)28(37-29(31)17-9-7-6-8-10-17)22(18)23-19(24(30)16(15)2)13-21-26(27(23)34-5)36-14-35-21/h6-10,12-13,15-16H,11,14H2,1-5H3/t15-,16-/m1/s1

InChI Key

AYPIMRFCRUFXCP-HZPDHXFCSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)[C@@H]1C)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1C)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SchisanlignoneE typically involves the extraction from natural sources such as the Schisandra plant. The process begins with the collection of plant material, followed by drying and grinding. The powdered material is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction processes. The plant material is processed in bulk, and advanced extraction techniques such as supercritical fluid extraction or microwave-assisted extraction may be employed to enhance yield and efficiency. The extracted compound is then purified through high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

SchisanlignoneE undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of this compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized lignan derivatives.

    Reduction: Formation of reduced lignan derivatives.

    Substitution: Formation of halogenated lignan derivatives.

Scientific Research Applications

SchisanlignoneE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases, cancer, and neurodegenerative disorders.

    Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.

Mechanism of Action

The mechanism of action of SchisanlignoneE involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, this compound can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. These actions contribute to its potential therapeutic effects in various diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lignans share core structural motifs but differ in substituents, stereochemistry, and functional groups. Below, Schisanlignone E is compared with two structurally analogous lignans: Sodium Lignin Sulfonate and (3-Bromo-5-chlorophenyl)boronic acid (a boronic acid derivative with lignan-like aromaticity).

Table 1: Structural and Physicochemical Comparison

Property Schisanlignone E (Inferred) Sodium Lignin Sulfonate (3-Bromo-5-chlorophenyl)boronic Acid
Molecular Formula CₙHₘOₓ (Lignan backbone) C₂₀H₂₄Na₂O₁₀S₂ C₆H₅BBrClO₂
Molecular Weight ~400–500 g/mol 534.5 g/mol 235.27 g/mol
Log Po/w (Lipophilicity) Moderate (~2–3) Not reported 2.15 (XLOGP3)
Solubility Low in water, high in organics High (ionic sulfonate groups) 0.24 mg/mL (ESOL)
Bioavailability Moderate (GI absorption) Low (high polarity) High GI absorption
Key Functional Groups Dihydroxybenzene, ether linkages Sulfonate, hydroxyl groups Boronic acid, halogen substituents

Key Differences

Structural Complexity: Schisanlignone E and Sodium Lignin Sulfonate are polymeric lignans with extended aromatic systems, whereas (3-Bromo-5-chlorophenyl)boronic acid is a simpler boronic acid derivative with halogen substituents. The latter’s smaller size and halogenation enhance its reactivity in cross-coupling reactions.

Solubility and Applications: Sodium Lignin Sulfonate’s sulfonate groups confer high water solubility, making it suitable for industrial applications (e.g., dispersants). In contrast, Schisanlignone E’s lower solubility aligns with typical lignans used in lipid-soluble formulations or herbal extracts.

Bioactivity: While Schisanlignone E’s bioactivity is inferred to mirror lignans’ antioxidant properties, (3-Bromo-5-chlorophenyl)boronic acid’s boronic acid group enables coordination chemistry, relevant in catalysis or drug design.

Comparison with Functionally Similar Compounds

Schisanlignone E may also be compared with Podophyllotoxin (a lignan-derived antitumor agent) and Tanshinone IIA (a diterpene with cardiovascular benefits).

Table 2: Functional Comparison

Property Schisanlignone E Podophyllotoxin Tanshinone IIA
Primary Source Schisandra species Podophyllum species Salvia miltiorrhiza
Bioactivity Antioxidant, anti-inflammatory Antimitotic (tubulin inhibition) Antianginal, anticoagulant
Clinical Use Traditional medicine Topical antitumor (e.g., condyloma) Cardiovascular therapy
Molecular Target Not specified Tubulin Calcium channels, ROS
Log Po/w ~2–3 2.98 5.34

Key Insights

  • Mechanistic Diversity: Podophyllotoxin’s tubulin-targeting mechanism is well-defined, whereas Schisanlignone E’s effects are likely broader, targeting oxidative stress pathways.
  • Lipophilicity: Tanshinone IIA’s high Log Po/w (5.34) suggests better membrane permeability than Schisanlignone E, aligning with its systemic cardiovascular effects.

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